[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a benzylpiperidine moiety and a methylbenzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate typically involves the following steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Esterification Reaction: The 4-benzylpiperidine is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing continuous flow reactors to enhance the efficiency and yield of the esterification process.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylpiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate involves:
Molecular Targets: It may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] benzoate
- [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 4-methylbenzoate
- [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3-methylbenzoate
Uniqueness
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: is unique due to its specific ester linkage and the presence of the 2-methylbenzoate group, which may confer distinct pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
6554-21-8 |
---|---|
Molekularformel |
C22H25NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate |
InChI |
InChI=1S/C22H25NO3/c1-17-7-5-6-10-20(17)22(25)26-16-21(24)23-13-11-19(12-14-23)15-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3 |
InChI-Schlüssel |
YOFURCDZIRANPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.